![molecular formula C17H14FN3O2 B2415106 N-(3-fluoro-4-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899744-82-2](/img/structure/B2415106.png)
N-(3-fluoro-4-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(3-fluoro-4-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O2 and its molecular weight is 311.316. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Naphthyridine derivatives have been studied extensively for their antibacterial properties. For instance, pyridonecarboxylic acids, a group of compounds closely related to the specified chemical, have shown significant antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. Such compounds are synthesized to explore structure-activity relationships, aiming to enhance their efficacy as antibacterial agents (Egawa et al., 1984).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, structurally related to the target compound, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma. These studies aim to develop potential anticancer drugs by examining different substitutions on the naphthyridine core to enhance cytotoxicity and selectivity (Deady et al., 2005).
Kinase Inhibition
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. This research highlights the potential of naphthyridine derivatives in targeted therapy for cancers driven by Met kinase dysregulation, providing a foundation for the development of new therapeutic agents (Schroeder et al., 2009).
Synthesis of Fluorinated Naphthoic Acids
Research on the synthesis of mono- and difluorinated naphthoic acids, which are useful structural units in biologically active compounds, sheds light on the versatility of naphthyridine derivatives in synthetic chemistry. These studies contribute to the development of new methodologies for introducing fluorine atoms into complex organic molecules, potentially leading to the discovery of new drugs and materials (Tagat et al., 2002).
NK(1) Receptor Antagonism
Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated for their NK(1) antagonistic activities. These compounds are of interest for their potential therapeutic applications in treating conditions mediated by the tachykinin NK(1) receptor, such as depression, anxiety, and chemotherapy-induced nausea (Natsugari et al., 1999).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-10-5-6-12(9-14(10)18)20-16(22)13-8-11-4-3-7-19-15(11)21(2)17(13)23/h3-9H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZXITQWPOYCMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
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